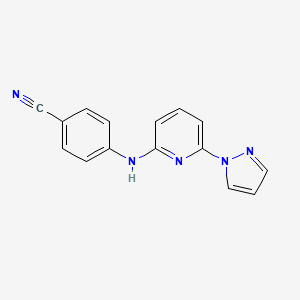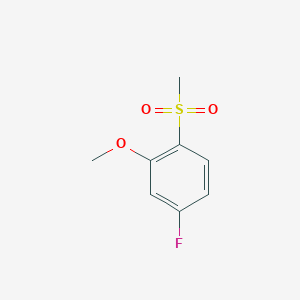
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid is a pyridine derivative with the molecular formula C13H17NO4
準備方法
Synthetic Routes and Reaction Conditions
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid can be synthesized through the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction typically involves the use of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate as an intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide.
Reduction: Hydrogen sources such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the synthesis of metal-organic frameworks and other advanced materials.
作用機序
The mechanism of action of 4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions . Additionally, it can participate in electrochemical oxidation processes, which are essential for its various applications .
類似化合物との比較
4-Ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
These compounds share similar structural features but differ in their substituents and specific applications. The uniqueness of this compound lies in its specific ethyl and methyl substitutions, which confer distinct chemical and physical properties.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
4-ethyl-2,6-dimethylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C11H13NO4/c1-4-7-8(10(13)14)5(2)12-6(3)9(7)11(15)16/h4H2,1-3H3,(H,13,14)(H,15,16) |
InChIキー |
HOEWVQREYUNBNP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NC(=C1C(=O)O)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)





![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)





![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)
